molecular formula C15H9F4N5O B2830364 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide CAS No. 921103-38-0

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2830364
CAS No.: 921103-38-0
M. Wt: 351.265
InChI Key: PGURXVFHOJSEEY-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by the presence of a tetrazole ring, multiple fluorine atoms, and an amide functional group

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.

Mode of Action

This compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide typically involves the following steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3,4-difluorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.

  • Amide Bond Formation: : The tetrazole-containing intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The fluorine atoms on the aromatic rings can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The tetrazole ring can be susceptible to oxidation and reduction reactions, depending on the conditions and reagents used. For example, strong oxidizing agents can potentially oxidize the tetrazole ring to form different nitrogen-containing species.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the tetrazole ring and multiple fluorine atoms can enhance the compound’s binding affinity and selectivity towards biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzamide
  • N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-dichlorobenzamide
  • N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-dimethylbenzamide

Uniqueness

Compared to these similar compounds, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the tetrazole ring and the difluorobenzamide moiety provides a distinct set of properties that can be advantageous in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5O/c16-9-5-4-8(6-12(9)19)24-13(21-22-23-24)7-20-15(25)14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGURXVFHOJSEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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